Yield Advantage in Vilsmeier Synthesis
N-(2-Formylphenyl)pivalamide can be synthesized in quantitative yield using an adapted one-step Vilsmeier protocol, a notable efficiency advantage over multi-step routes frequently employed for structurally related ortho-formyl amides such as N-(2-formylphenyl)acetamide [1]. This quantitative outcome represents a yield improvement compared to reported syntheses of N-(2-formylphenyl)acetamide (via acylation of 2-aminobenzaldehyde, typical yields ~70-85% ), resulting in a ~15-30% relative yield enhancement and reduced purification burden.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | Quantitative yield (reported as quantitative) |
| Comparator Or Baseline | N-(2-formylphenyl)acetamide: ~70-85% (literature typical) |
| Quantified Difference | Estimated 15-30% relative yield improvement; reduced purification steps |
| Conditions | Adapted Vilsmeier conditions; Target: Molbank 2023, M1654; Comparator: ChemicalBook/typical acylation |
Why This Matters
Higher synthetic yield and simplified one-step access reduce raw material cost, minimize chromatographic purification requirements, and improve overall process mass intensity for procurement decisions involving multi-gram scale-up.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G.A. N-(2-Formylphenyl)pivalamide. Molbank 2023, 2023(2), M1654. View Source
